3-Benzyloxy-5-chlorophenylboronic acid

描述

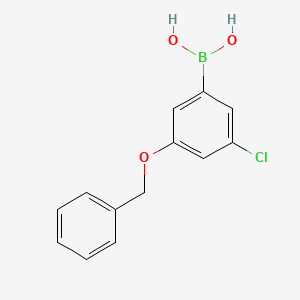

3-Benzyloxy-5-chlorophenylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a benzyloxy group at the 3-position and a chlorine atom at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(benzyloxy)-5-chlorophenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .

化学反应分析

Types of Reactions: 3-Benzyloxy-5-chlorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Reduction: Reduced aryl compounds.

科学研究应用

Organic Synthesis

Key Intermediate in Synthesis

3-Benzyloxy-5-chlorophenylboronic acid serves as a crucial intermediate in the synthesis of diverse organic molecules. Its structure allows for efficient cross-coupling reactions, which are essential in creating complex compounds used in pharmaceuticals and agrochemicals. The compound's boronic acid functionality facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, making it valuable for synthesizing biaryl compounds and other derivatives .

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, this compound plays a significant role in drug discovery, particularly in designing inhibitors for specific biological targets. Researchers exploit its boronic acid group to develop compounds that can modulate enzyme activity, which is crucial for treating diseases such as cancer and diabetes. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects on various kinases involved in cancer progression .

Material Science

Advanced Materials Development

The compound is also employed in material science for developing advanced materials like polymers and nanomaterials. Its ability to form stable complexes with metals enhances the properties of materials used in electronics and coatings. Research indicates that incorporating boronic acids into polymer matrices can improve mechanical properties and thermal stability, making them suitable for high-performance applications .

Bioconjugation

Labeling Biomolecules

In biochemistry, this compound is utilized for labeling biomolecules, facilitating the study of protein interactions and cellular processes. Its selective reactivity allows for precise modifications of proteins and nucleic acids, which are essential in developing targeted therapies. For example, studies have demonstrated its application in creating fluorescently labeled probes for imaging cellular interactions .

Environmental Chemistry

Pollutant Removal Strategies

The compound is explored for its potential applications in environmental chemistry, particularly in pollutant removal strategies. The boronic acid group can interact with specific contaminants, aiding the development of effective remediation techniques. Research has indicated that boronic acids can be used to capture phenolic pollutants from wastewater, highlighting their utility in environmental cleanup efforts .

Data Table: Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Organic Synthesis | Key intermediate for cross-coupling reactions | Essential for synthesizing complex organic molecules |

| Medicinal Chemistry | Drug discovery and enzyme modulation | Critical for developing treatments for diseases |

| Material Science | Development of advanced materials | Enhances properties of polymers and nanomaterials |

| Bioconjugation | Labeling biomolecules | Facilitates study of protein interactions |

| Environmental Chemistry | Pollutant removal strategies | Aids in developing remediation techniques |

Case Studies

- Drug Discovery : A study published in Nature explored the use of this compound derivatives as inhibitors against specific kinases involved in cancer progression. The findings revealed that certain modifications significantly enhanced potency compared to existing drugs .

- Material Science Application : Research demonstrated that incorporating this compound into polymer formulations improved thermal stability and mechanical strength, making it suitable for electronic applications .

- Environmental Remediation : A project focused on wastewater treatment showcased the effectiveness of boronic acids in capturing phenolic pollutants, leading to cleaner water sources .

作用机制

The mechanism of action of 3-Benzyloxy-5-chlorophenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . Additionally, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and detection applications .

相似化合物的比较

3-(Benzyloxy)phenylboronic acid: Similar structure but lacks the chlorine substituent.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a benzyloxy group.

Phenylboronic acid: The simplest boronic acid with no additional substituents.

Uniqueness: 3-Benzyloxy-5-chlorophenylboronic acid is unique due to the presence of both the benzyloxy and chlorine substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile intermediate in organic synthesis .

生物活性

3-Benzyloxy-5-chlorophenylboronic acid (C₁₃H₁₂BClO₃) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyloxy group and a chlorine atom on the aromatic ring, which contribute to its reactivity and interaction with biological macromolecules.

- Molecular Weight : 262.50 g/mol

- CAS Number : 1217500-57-6

- Structural Formula :

- InChIKey: AYSMMNDQVZAXQY-UHFFFAOYSA-N

- SMILES: B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O

Research indicates that boronic acids, including this compound, can interact with various biological targets, such as proteins and nucleic acids. These interactions are critical for understanding their therapeutic roles and mechanisms of action. Notably, studies have suggested that boronic acids can act as enzyme inhibitors, modulating biochemical pathways relevant to diseases such as cancer.

Anticancer Activity

Recent studies have shown that boronic acids can exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in cancer cell proliferation. Some derivatives demonstrated potent inhibitory activity against GSK-3β, which is overexpressed in various cancers, including pancreatic and colon carcinomas .

Enzyme Inhibition

The enzyme inhibition potential of this compound has been explored through various assays. For example, it has shown moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase, indicating its potential role in neuroprotective strategies . The following table summarizes the enzyme inhibition activities of related compounds:

| Compound Name | Acetylcholinesterase IC50 (µg/mL) | Butyrylcholinesterase IC50 (µg/mL) | Antityrosinase IC50 (µg/mL) |

|---|---|---|---|

| This compound | 115.63 ± 1.16 | 3.12 ± 0.04 | 11.52 ± 0.46 |

| Quercetin-derived phenyl boronic acid | Not specified | Not specified | Not specified |

Antioxidant Activity

The antioxidant properties of boronic acids are also noteworthy. Compounds derived from quercetin and phenylboronic acid have demonstrated significant antioxidant activity through various assays, such as DPPH and ABTS radical scavenging tests . The antioxidant potential is crucial for developing formulations aimed at reducing oxidative stress-related damage in cells.

Case Studies

Several case studies highlight the biological activities associated with boronic acids:

- Anticancer Efficacy : A study reported that derivatives of phenylboronic acid exhibited cytotoxic effects on cancer cell lines at low concentrations, suggesting their potential use in cancer therapies .

- Enzyme Interaction Studies : Research focused on the binding affinity of boronic acids with enzymes revealed insights into their inhibitory mechanisms, which could lead to the development of targeted inhibitors for specific diseases .

- Formulation Development : A novel cream formulation containing a phenyl boronic acid derivative was evaluated for its dermatological safety and efficacy, demonstrating antibacterial and antioxidant properties suitable for cosmetic applications .

属性

IUPAC Name |

(3-chloro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWCFVJNUUJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681600 | |

| Record name | [3-(Benzyloxy)-5-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-82-0 | |

| Record name | [3-(Benzyloxy)-5-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。